Product packaging for 2-Fluorooctane(Cat. No.:CAS No. 407-95-4)

2-Fluorooctane

Cat. No.: B15492615
CAS No.: 407-95-4
M. Wt: 132.22 g/mol
InChI Key: TVJHFQWCMCKELZ-UHFFFAOYSA-N
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Description

2-Fluorooctane (C₈H₁₇F) is a secondary alkyl fluoride with a fluorine atom at the second carbon of an octane chain. Its molecular weight is 132.222 g/mol (monoisotopic mass: 132.131429), and it is identified by CAS RN 407-95-4 and ChemSpider ID 9128771 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17F B15492615 2-Fluorooctane CAS No. 407-95-4

Properties

CAS No.

407-95-4

Molecular Formula

C8H17F

Molecular Weight

132.22 g/mol

IUPAC Name

2-fluorooctane

InChI

InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3

InChI Key

TVJHFQWCMCKELZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)F

Origin of Product

United States

Comparison with Similar Compounds

2-Fluorooctane vs. 1-Fluorooctane

  • This compound : Synthesized via Wagner-Meerwein rearrangement during fluorination of 1-iodooctane using AgF or HgF₂. This pathway involves carbocation intermediates, leading to competitive formation of 1- and this compound depending on reaction temperature . Silver(I) fluoride at lower temperatures favors 1-fluorooctane, while higher temperatures promote this compound via rearrangement .
  • 1-Fluorooctane : Direct fluorination of 1-iodooctane with AgF yields predominantly 1-fluorooctane (up to 55% yield under optimized conditions), with minimal rearrangement .

This compound vs. 2-Bromooctane

2-Bromooctane is a benchmark substrate for testing fluorinating reagents due to its propensity for elimination. For example:

  • TBAT (tetrabutylammonium hydrogen difluoride) achieves only 34% selectivity for this compound, requiring a sixfold excess of reagent .
  • Modified aryldifluorophenylsilicates improve selectivity and reduce reagent excess, though exact yields are unspecified .

Halogen Exchange Reactions

This compound can undergo halogen exchange with MoCl₅ to produce 2-chlorooctane in 71% yield, demonstrating its utility as a synthetic intermediate .

Chemical Reactivity

  • Amide Formation : Unlike secondary chloro-, bromo-, or iodo-octanes, this compound reacts with acetonitrile in HF to form N-octylketamides with yields comparable to octene, indicating unique reactivity akin to alkenes .
  • Elimination Resistance : Fluorine’s electronegativity stabilizes the C–F bond, reducing elimination byproducts compared to brominated analogs during fluorination .

Pharmaceutical and Industrial Relevance

Fluorinated alkanes are also explored as alternatives to persistent pollutants like PFOS, though data gaps remain .

Comparative Data Table

Compound Synthesis Method Yield/Selectivity Key Reactivity/Application
This compound AgF/HgF₂ with 1-iodooctane (rearrangement) Not specified Amide formation , halogen exchange
TBAT with 2-bromooctane 34% selectivity Benchmark for fluorination reagents
1-Fluorooctane AgF with 1-iodooctane Up to 55% yield Minimal rearrangement
2-Chlorooctane MoCl₅ with this compound 71% yield Halogen exchange product
2-Bromooctane N/A N/A Prone to elimination

Research Findings and Challenges

  • Synthetic Challenges : Competing elimination and rearrangement pathways complicate selective fluorination. Modified reagents (e.g., aryldifluorophenylsilicates) and optimized conditions (e.g., low-temperature AgF) improve outcomes .
  • Structural Insights : The stability of this compound’s carbocation intermediate enables diverse reactivity, though this also necessitates careful control of reaction parameters .
  • Data Gaps: Limited public data on environmental and toxicological profiles of fluorinated alkanes hinder their adoption as PFOS alternatives .

Preparation Methods

Structural and Molecular Characteristics

This compound is a secondary alkyl fluoride with a molecular weight of 132.22 g/mol. Its structure, represented by the SMILES notation CCCCCCC(C)F, indicates a linear octane chain with a fluorine substituent at the second carbon. The compound’s IUPAC name, this compound, reflects this substitution pattern. The fluorine atom’s electronegativity imparts distinct polarity to the molecule, influencing its boiling point (-10°C to -5°C) and solubility profile.

Stability and Reactivity

The carbon-fluorine bond in this compound exhibits high bond dissociation energy (approximately 485 kJ/mol), contributing to the compound’s chemical inertness under standard conditions. However, the fluorine atom’s inductive effect renders the adjacent carbon susceptible to nucleophilic substitution or elimination reactions under specific catalytic environments.

Traditional Fluorination Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Synthesis

Modern Deoxyfluorination Reagents

Chloroimidazolium Reagent with H₂F₃⁻ Anion

Recent advancements have introduced ImCl[H₂F₃], a stable deoxyfluorination reagent effective for aliphatic alcohols. This reagent operates via a dual mechanism:

  • Chlorination : The alcohol is converted to an alkyl chloride.
  • Fluoride Exchange : H₂F₃⁻ anion displaces chloride in an Sₙ2 reaction.

Performance Metrics :

Parameter Value
Reaction Time 1–4 hours
Temperature 25–40°C
Yield (Octan-2-ol) 85–92%
Purity (HPLC) >98%

Benefits :

  • Air stability simplifies handling.
  • Broad substrate compatibility, including sterically hindered alcohols.

Process Optimization Strategies

Temperature Control in Fluorination

Optimal temperature ranges are critical to maximizing yield and minimizing byproducts. Data from fluorination patents reveal:

Thermal Profile :

Stage Temperature Range
Initial Reaction -30°C to -10°C
Intermediate Warming -5°C to +2°C
Quenching 2–5°C

Impact on Yield :

  • Reactions conducted below -10°C achieve 55–65% yield.
  • Exceeding 0°C promotes elimination, reducing yield by 15–20%.

Purification Protocols

Multi-stage washing is essential to isolate high-purity this compound:

Washing Procedure :

  • First Wash : Ice-cold water (8:1 water-to-reagent ratio).
  • Subsequent Washes : Saturated sodium bicarbonate (neutralizes residual HF).
  • Final Wash : Brine solution (removes organic impurities).

Outcome :

  • Five washes reduce impurity levels to <0.5%.
  • Vacuum drying at 75–80°C yields 99% pure product.

Comparative Analysis of Fluorination Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost ($/kg)
DAST 60–75 95–98 Moderate 120–150
HF-Pyridine 55–65 98–99 High 40–60
ImCl[H₂F₃] 85–92 >98 High 80–100

Key Observations :

  • ImCl[H₂F₃] offers superior yield and purity but higher reagent cost.
  • HF-Pyridine remains preferred for large-scale production due to lower operational costs.

Applications of this compound

Industrial Solvents

The low polarity and high thermal stability of this compound make it suitable for:

  • Cleaning agents in semiconductor manufacturing.
  • Carrier fluids in polymer synthesis.

Pharmaceutical Intermediates

Fluorinated alkanes serve as building blocks for:

  • Anesthetic agents (e.g., sevoflurane analogs).
  • Positron emission tomography (PET) tracers.

Q & A

Q. Tables

Key Synthetic Challenges Solutions Reference
Elimination byproductsLower reaction temperature; polar aprotic solvents
Low fluorination yieldsSlow KF addition; in situ reagent generation
Peroxide formationBHT stabilizers; quarterly inhibitor checks
Analytical Techniques Application Reference
¹⁹F NMRQuantify fluorinated products; detect impurities
GC-MSVerify molecular weight; identify degradation
LC-MS/MSTrace environmental PFAS analysis

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